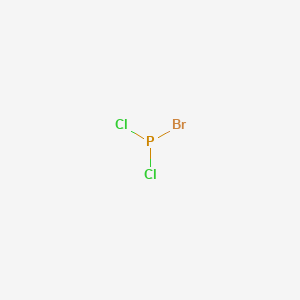
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of an ethynyl group, a cyclohexyl ring, and an acetate ester
Vorbereitungsmethoden
The synthesis of 1-ethynyl-2-(1-methylpropyl)cyclohexyl acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the cyclohexyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Hydroxide ions, amines.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethynyl-2-(1-methylpropyl)cyclohexyl acetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions and reactions can modulate biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate can be compared with similar compounds such as:
1-Ethynyl-2-(1-methylpropyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an acetate group.
1-Ethynyl-2-(1-methylpropyl)cyclohexane: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Ethynyl-2-(1-methylpropyl)cyclohexyl chloride: Contains a chloride group instead of an acetate group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an ethynyl group, a cyclohexyl ring, and an acetate ester, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37172-05-7 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
(2-butan-2-yl-1-ethynylcyclohexyl) acetate |
InChI |
InChI=1S/C14H22O2/c1-5-11(3)13-9-7-8-10-14(13,6-2)16-12(4)15/h2,11,13H,5,7-10H2,1,3-4H3 |
InChI-Schlüssel |
PKVIIPGIGKYQFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1CCCCC1(C#C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)




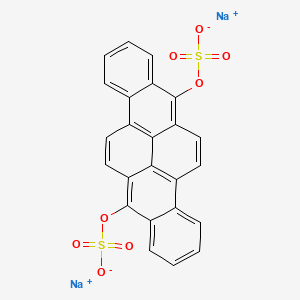
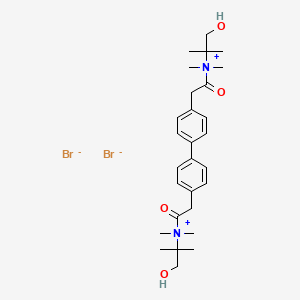
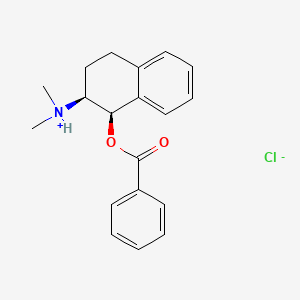
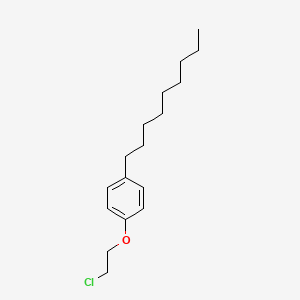
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
